molecular formula C18H15BrN4O2S2 B282741 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide CAS No. 5549-93-9

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide

Cat. No. B282741
CAS RN: 5549-93-9
M. Wt: 463.4 g/mol
InChI Key: LKCLBAJOUIRJNN-UHFFFAOYSA-N
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Description

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide, also known as ATB-346, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been developed as a safer alternative to traditional NSAIDs.

Mechanism of Action

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is a prodrug that is converted to a potent inhibitor of cyclooxygenase-2 (COX-2) in the presence of inflammation. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, cytokines, and chemokines, which are all mediators of inflammation. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to reduce the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is its ability to selectively inhibit COX-2, while sparing COX-1, which is responsible for the production of prostaglandins that protect the gastrointestinal tract. This makes 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide a safer alternative to traditional NSAIDs, which can cause gastrointestinal side effects. However, the use of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in lab experiments may be limited by its relatively high cost compared to other NSAIDs.

Future Directions

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has shown promising results in preclinical and clinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for research on 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide include:
1. Investigating the efficacy of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in the treatment of chronic pain conditions such as osteoarthritis and rheumatoid arthritis.
2. Exploring the potential of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in the treatment of inflammatory bowel disease.
3. Investigating the safety and efficacy of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in combination with other drugs for the treatment of various diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide in different patient populations.
In conclusion, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide is a novel compound that has shown promising results in preclinical and clinical studies. It has the potential to be a safer alternative to traditional NSAIDs, and further research is needed to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide involves the reaction of 4-bromobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol to form 4-({[5-(amino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide. The acetylation of the amino group in the thiadiazole ring produces the final product, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide.

Scientific Research Applications

4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. In addition, 4-({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(4-bromophenyl)benzamide has been shown to be effective in reducing pain and inflammation in human clinical trials.

properties

CAS RN

5549-93-9

Molecular Formula

C18H15BrN4O2S2

Molecular Weight

463.4 g/mol

IUPAC Name

4-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(4-bromophenyl)benzamide

InChI

InChI=1S/C18H15BrN4O2S2/c1-11(24)20-17-22-23-18(27-17)26-10-12-2-4-13(5-3-12)16(25)21-15-8-6-14(19)7-9-15/h2-9H,10H2,1H3,(H,21,25)(H,20,22,24)

InChI Key

LKCLBAJOUIRJNN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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